molecular formula C21H26N6O B15116850 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B15116850
M. Wt: 378.5 g/mol
InChI Key: LFHWLFZXPLUKQA-UHFFFAOYSA-N
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Description

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.

Scientific Research Applications

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied for its potential to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the quinazolinone core and the tert-butylpyridazinyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinazolin-4-one

InChI

InChI=1S/C21H26N6O/c1-21(2,3)17-9-10-18(24-23-17)26-11-13-27(14-12-26)20-22-16-8-6-5-7-15(16)19(28)25(20)4/h5-10H,11-14H2,1-4H3

InChI Key

LFHWLFZXPLUKQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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